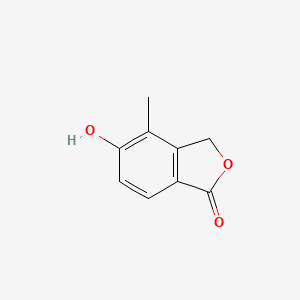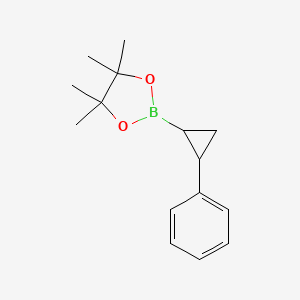
4-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester
Descripción general
Descripción
4-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester (4-APB) is a novel compound that has been studied for its potential applications in the field of scientific research. It is a synthetic compound that was first synthesized in 2018 and has been studied for its potential to be used in a variety of laboratory experiments. 4-APB is a derivative of the natural product pyridine and is an analog of the neurotransmitter dopamine. It has been studied for its ability to modulate the activity of the dopamine receptors and has been found to be a promising tool for studies involving the dopamine system.
Aplicaciones Científicas De Investigación
Synthesis and Structural Investigation
- Triorganostannyl Esters Synthesis : A study reported the synthesis and structural investigation of triorganostannyl esters, including those related to 4-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester. These compounds were explored for their physicochemical properties and potential applications in coordination to metal centers affecting photophysical properties (Tzimopoulos et al., 2010).
Chemical Properties and Reactions
- Concave Methyl Benzoates : Research on concave methyl benzoates, related to the chemical family of 4-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester, revealed insights into their chemical properties and reactions, including challenges in saponification and shielding effects (Lüning & Wangnick, 1992).
Anticancer Potential
- Pyridine-Thiazole Hybrid Molecules : A 2022 study synthesized novel pyridine-thiazole hybrid molecules, structurally related to 4-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester, and tested their anticancer potential. High antiproliferative activity was observed in various cancer cell lines, suggesting potential as anticancer agents (Ivasechko et al., 2022).
Photophysical Studies
- Highly Luminescent Heterocyclic Compounds : A study on pyridylthiazoles, which are structurally similar to 4-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester, focused on their luminescent properties. These compounds demonstrated potential for use in metal sensing and as laser dyes due to their high fluorescence quantum yields and large Stokes shift values (Grummt et al., 2007).
Synthetic Applications
- Novel Pyridine-3-Carbonitrile Derivatives : Research on the synthesis of new pyridine-carbonitrile derivatives, similar to 4-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester, explored their potential applications, including in anticancer therapy. Some compounds showed significant cytotoxicity against breast cancer cell lines (Mansour et al., 2021).
Propiedades
IUPAC Name |
methyl 4-(5-acetylpyridin-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-10(17)13-7-8-14(16-9-13)11-3-5-12(6-4-11)15(18)19-2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMZPZDCHPEFSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



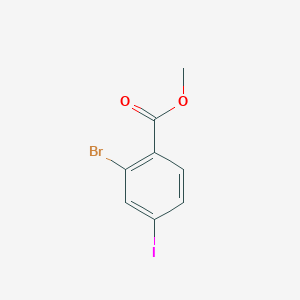
![2-Methylene-5,8-dioxaspiro[3.4]octane](/img/structure/B1400407.png)


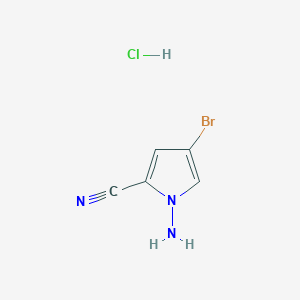



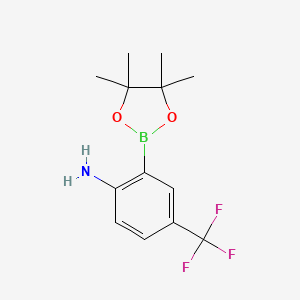
![(2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1400422.png)
